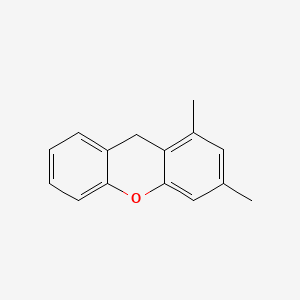

1,3-Dimethyl-9H-xanthene

Description

Significance of Xanthene Scaffolds in Modern Chemical Research

Xanthene and its derivatives are a class of oxygen-containing tricyclic compounds that have garnered considerable interest from synthetic and pharmaceutical chemists. ijarsct.co.inijarsct.co.in The core structure of xanthenes provides a versatile platform for the development of compounds with a wide range of physicochemical properties. researchgate.net This versatility stems from the ability to introduce various substituents at different positions on the xanthene nucleus, which can significantly influence their chemical behavior. ijarsct.co.inresearchgate.net

The applications of xanthene derivatives are extensive and varied. They are utilized as dyes in laser technology and as pH-sensitive fluorescent materials for visualizing biomolecules. dergipark.org.tr In the realm of medicinal chemistry, xanthene-based compounds have been investigated for a multitude of potential pharmacological activities. researchgate.netdergipark.org.tr The rigid and planar nature of the xanthene scaffold allows for specific interactions with biological targets. nih.gov The functionalization of the xanthene skeleton is a key area of research aimed at developing new compounds with tailored properties. ingentaconnect.comuniroma1.it

Positioning of 1,3-Dimethyl-9H-xanthene within the Xanthene Compound Class

Like other xanthenes, it is recognized for its potential fluorescent properties, which are a hallmark of this class of compounds. ontosight.ai The addition of the two methyl groups can affect its solubility, melting point, and spectral characteristics compared to the unsubstituted xanthene. ontosight.ai The specific placement of these methyl groups on the aromatic ring can also influence the electron distribution within the molecule, which in turn can modulate its reactivity and interactions with other molecules.

Detailed Research Findings

The study of xanthene derivatives is an active area of chemical research, with numerous synthetic methodologies being developed to create novel compounds. ijarsct.co.innih.gov The synthesis of xanthene derivatives can be achieved through various methods, including the condensation of substituted salicylaldehydes with dimedone. goums.ac.ir Microwave-assisted one-pot syntheses have also been reported as an efficient method for producing xanthene derivatives. arabjchem.org

The structural and photophysical properties of synthesized xanthenes are often characterized using techniques such as IR, Raman, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography. goums.ac.ir Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are also employed to investigate the ground- and excited-state properties of these molecules. goums.ac.ir

Below are interactive data tables summarizing key information for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H14O |

| Molecular Weight | 210.27106 g/mol |

| Boiling Point | 350°C at 760mmHg |

| Density | 1.108g/cm3 |

| InChI Key | VFZSMNNOWFIOPV-UHFFFAOYSA-N |

Table 2: Related Xanthene Compounds and their Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Xanthene | C13H10O ijarsct.co.in | 182.22 | Parent compound of the xanthene class. ijarsct.co.in |

| 9,9-Dimethyl-9H-xanthene | C15H14O guidechem.com | 210.27 | Two methyl groups at the 9-position. guidechem.com |

| 1,3-Dimethyl-9H-xanthen-9-one | C15H12O2 nih.gov | 224.25 | A ketone derivative of this compound. nih.gov |

| 9H-Xanthene-9-carboxylic acid | C14H10O3 chemeo.com | 226.23 | Carboxylic acid group at the 9-position. chemeo.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38731-83-8 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1,3-dimethyl-9H-xanthene |

InChI |

InChI=1S/C15H14O/c1-10-7-11(2)13-9-12-5-3-4-6-14(12)16-15(13)8-10/h3-8H,9H2,1-2H3 |

InChI Key |

VFZSMNNOWFIOPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CC3=CC=CC=C3OC2=C1)C |

Origin of Product |

United States |

Chemical Modifications and Derivatization of the 1,3 Dimethyl 9h Xanthene Core

Structural Transformations and Heteroatom Substitutions

A significant advancement in xanthene dye chemistry has been the replacement of the oxygen atom at the 10-position of the xanthene core with a silicon atom, leading to the creation of silicon-substituted xanthenes, commonly known as Si-fluoresceins and Si-rhodamines. This modification has profound effects on the electronic structure of the fluorophore, resulting in derivatives with substantially red-shifted absorption and emission spectra. This bathochromic shift allows these dyes to operate in the far-red and near-infrared (NIR) regions of the electromagnetic spectrum, which is highly advantageous for biological imaging due to reduced autofluorescence from cellular components and deeper tissue penetration.

The introduction of silicon lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the xanthene system, which contributes to the observed red shift. Beyond the spectral shift, silicon-substituted xanthenes exhibit exceptional brightness and high photostability, making them robust tools for demanding imaging experiments. The substitution of oxygen with silicon also influences the equilibrium between the fluorescent "open" form and the non-fluorescent "closed" spirocyclic form, a key characteristic that is often exploited in the design of fluorogenic probes.

A general strategy for the synthesis of these silicon-containing xanthenes involves the use of bis(2-bromophenyl)silane intermediates. These precursors can undergo metal-halogen exchange to form reactive bis-aryllithium or bis(aryl Grignard) reagents. Subsequent addition to electrophiles like anhydrides or esters yields a variety of Si-xanthene structures. This modular synthetic approach has expanded the accessibility and diversity of silicon-substituted xanthene dyes.

Table 1: Comparison of Photophysical Properties of a Standard Rhodamine and a Silicon-Substituted Rhodamine

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Advantages of Si-Substitution |

| Rhodamine B | ~550 | ~570 | ~0.31 | Red-shifted spectra, high brightness, enhanced photostability |

| A Si-Rhodamine | ~650 | ~670 | ~0.40 | Operates in the far-red/NIR region, suitable for in vivo imaging |

Note: The values presented are approximate and can vary depending on the specific molecular structure and solvent environment.

Bioisosteric replacement is a widely used strategy in medicinal chemistry and materials science to modify the properties of a molecule by substituting one atom or group of atoms with another that has similar physical or chemical properties. In the context of xanthene dyes, the replacement of the oxygen atom in the xanthene core with a nitrogen atom leads to the formation of azaxanthene analogues. This substitution is considered a bioisosteric replacement, as nitrogen and oxygen are electronically similar.

The introduction of a nitrogen atom into the xanthene core can modulate the electronic properties of the dye, influencing its absorption and emission characteristics, as well as its quantum yield and photostability. Azaxanthenes are a class of compounds that have been explored for their potential in various applications, including as fluorescent probes and in photodynamic therapy. The synthesis of azaxanthene derivatives can be achieved through various organic chemistry methodologies, often involving condensation reactions of aminophenol derivatives with suitable precursors.

While the core structure is altered, the fundamental principle of the xanthene dye's function, such as the equilibrium between a colored open form and a colorless closed form, can be retained. The nitrogen atom in the azaxanthene scaffold can also serve as a point for further functionalization, allowing for the attachment of other molecular entities to create more complex and targeted systems. The exploration of azaxanthenes as bioisosteres of traditional xanthene dyes continues to be an active area of research, aiming to develop novel fluorophores with enhanced or specialized properties.

Spirocyclic Xanthene Derivatives and Conformational Control

A hallmark of many xanthene-based fluorophores, particularly rhodamines, is their ability to exist in a dynamic equilibrium between two distinct forms: a fluorescent, colored "open" zwitterionic form and a non-fluorescent, colorless "closed" spirocyclic form. This interconversion is a type of conformational control that dictates the emissive properties of the dye.

In the open form, the xanthene core is planar and fully conjugated, allowing for the absorption of light and subsequent fluorescence emission. This form is typically charged and more polar. In contrast, the closed form is characterized by the formation of a spirocyclic ring system, often a spirolactone or spirolactam, at the 9-position of the xanthene. This structural change disrupts the π-conjugation of the xanthene core, rendering the molecule colorless and non-fluorescent. The closed form is generally less polar and more lipophilic.

This equilibrium between the open and closed states is highly sensitive to the surrounding environment, including factors such as pH, solvent polarity, and temperature. This sensitivity is the basis for the development of "turn-on" fluorescent probes, where an external stimulus shifts the equilibrium from the non-fluorescent closed form to the highly fluorescent open form, resulting in a significant increase in fluorescence intensity.

In rhodamine derivatives where the carboxylic acid at the 9-position of the pendant phenyl ring is converted to an amide, the spirocyclic closed form is a spirolactam. The equilibrium between the open zwitterionic form and the closed spirolactam form is a critical aspect of the chemistry of these dyes and is fundamental to their application as sensors and imaging agents.

The position of this equilibrium is described by an equilibrium constant, often denoted as KL-Z (Lactone/Lactam-Zwitterion). A lower KL-Z value indicates a preference for the fluorescent open form, while a higher value signifies that the non-fluorescent closed form is favored. The dynamics of this equilibrium can be influenced by protonation of the spirolactam nitrogen under acidic conditions, which triggers ring-opening to the fluorescent amide form. This pH-dependent behavior allows for the design of fluorescent pH indicators.

The kinetics of the ring-opening and closing can also be tuned. For instance, smaller, electron-withdrawing groups on the amide nitrogen can lead to faster ring-opening kinetics. The ability to control both the position and the dynamics of the spirolactam equilibrium is crucial for the rational design of fluorescent probes with specific response characteristics.

The equilibrium between the open and closed forms of xanthene dyes can be precisely controlled through the strategic placement of chemical substituents on both the xanthene core and the pendant aromatic ring. These substituents can exert both electronic and steric effects, thereby shifting the equilibrium to favor either the fluorescent or non-fluorescent state.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents plays a significant role. Electron-withdrawing groups on the xanthene core or the amide portion of a spirolactam can stabilize the closed form, thus increasing the propensity for spirocyclization. Conversely, electron-donating groups tend to favor the open, fluorescent form. For example, the introduction of electron-withdrawing groups on the terminal amino groups of a rhodamine can decrease the electron density of the xanthene system, shifting the equilibrium towards the closed spirolactam.

Steric Effects: The size and position of substituents can also influence the spirocyclization equilibrium through steric hindrance. Bulky substituents near the site of spirocyclization can destabilize the closed form, thereby favoring the open form. The pKcycl value, which represents the pH at which the concentrations of the open and closed forms are equal, is a useful parameter for quantifying the influence of substituents on the equilibrium. Computational methods, such as quantum chemical calculations, are increasingly being used to predict the pKcycl values of novel xanthene derivatives, aiding in the rational design of fluorogenic probes with desired pH sensitivity.

Table 2: Influence of Substituents on the Spirocyclization Equilibrium (pKcycl) of Hydroxymethyl Rhodamine (HMR) Derivatives

| HMR Derivative | Substituent at Position-10 | pKcycl | Effect on Equilibrium |

| HMRG | Oxygen (O) | 8.1 | Favors closed form at physiological pH |

| HMSiR600 | Silicon (Si) | 4.4 | Favors open form at physiological pH |

| HMTMR (3'-H) | Oxygen (O) | 9.5 | Strongly favors closed form |

| 3'-Methyl HMTMR | Oxygen (O) | 7.3 | Bulkiness of methyl group shifts equilibrium towards open form |

Note: pKcycl is the pH at which 50% of the molecules are in the non-fluorescent, spirocyclic form. A lower pKcycl indicates a greater tendency to exist in the fluorescent, open form at a given pH.

Macrocyclic and Supramolecular Xanthene Architectures

The construction of large, well-defined molecular containers and assemblies is a cornerstone of supramolecular chemistry. The unique V-shaped geometry of the xanthene unit makes it an attractive building block for creating bowl-shaped macrocycles with pre-organized cavities, which are essential for molecular recognition and encapsulation.

A significant advancement in xanthene-based macrocyclic chemistry is the development of "xanthene[n]arenes," a class of large, bowl-shaped macrocycles. researchgate.netnih.gov These structures are synthesized through the acid-catalyzed condensation of xanthene monomers. While the reported syntheses of xanthene[n]arenes have utilized various 9-substituted xanthene precursors, the fundamental principles of their formation can be extrapolated to monomers derived from 1,3-dimethyl-9H-xanthene.

The synthesis of xanthene[n]arenes typically involves the formation of either xanthene nih.govarenes or xanthene researchgate.netarenes, with the selectivity being controlled by the steric hindrance at the C9-position of the xanthene monomer. researchgate.netnih.gov For instance, smaller substituents at the C9 position tend to favor the formation of the trimeric xanthene nih.govarene, while bulkier groups can promote the formation of the tetrameric xanthene researchgate.netarene. These macrocycles possess a conformationally restricted bowl shape, a critical feature for creating deep cavitands and for the self-assembly of molecular capsules. researchgate.netnih.gov

The incorporation of a this compound monomer into such a macrocycle would be expected to influence the solubility and electronic properties of the resulting xanthene[n]arene. The methyl groups would enhance solubility in less polar organic solvents and could subtly modulate the electron density of the aromatic walls, potentially affecting host-guest interactions.

Table 1: Structural Features of Representative Xanthene[n]arenes (Analogous Systems)

| Macrocycle | Number of Xanthene Units | Typical Substituent at C9 | Conformation |

|---|---|---|---|

| Xanthene nih.govarene | 3 | Methyl, Ethyl | Rigid Bowl |

The bowl-shaped architecture of xanthene[n]arenes makes them ideal candidates for self-assembly into larger, functional supramolecular structures. researchgate.netnih.gov Non-covalent interactions, such as hydrogen bonding and van der Waals forces, drive the assembly of these macrocycles into discrete, capsular structures in solution.

For example, a modified xanthene nih.govarene has been shown to self-assemble into a tetrameric capsule held together by hydrogen bonds. researchgate.netnih.gov This assembly creates an enclosed internal cavity capable of encapsulating guest molecules. The principles of self-assembly are governed by the steric and electronic nature of the substituents on the macrocycle. In the context of a this compound-based system, the methyl groups would likely reside on the outer surface of the self-assembled structure, influencing its solubility and interactions with the surrounding solvent.

The self-assembly of xanthene derivatives is not limited to macrocycles. Simpler 9-substituted xanthene derivatives have also been shown to form self-assembled superstructures in the solid state through various intermolecular interactions. nih.gov

A key function of macrocyclic compounds is their ability to act as hosts for smaller guest molecules. The pre-organized, bowl-shaped cavity of xanthene[n]arenes allows them to bind a variety of guest molecules. researchgate.netnih.gov The binding is driven by complementary size, shape, and chemical interactions between the host and the guest.

Both cavitands derived from xanthene nih.govarene and the self-assembled tetrameric capsules have demonstrated guest binding properties. researchgate.netnih.gov The nature of the guest molecules that can be encapsulated depends on the size and chemical nature of the cavity. The aromatic walls of the xanthene[n]arene cavity provide a π-rich environment suitable for binding guests with complementary electronic properties.

While specific host-guest studies on macrocycles derived from this compound have not been reported, it is anticipated that such systems would exhibit similar binding capabilities. The electronic character of the cavity could be subtly tuned by the electron-donating methyl groups on the aromatic rings of the xanthene units.

Table 2: Representative Host-Guest Systems of Xanthene-Based Macrocycles (Analogous Systems)

| Host | Guest(s) | Binding Environment |

|---|---|---|

| Xanthene nih.govarene-derived cavitand | Small organic molecules | Encapsulation within the bowl-shaped cavity |

Another important class of supramolecular systems involving xanthenes is the conjugation of xanthene-based dyes to cyclodextrins. researchgate.netnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules. researchgate.netnih.gov

Xanthene dyes, such as fluorescein (B123965) and rhodamine, can be chemically attached to cyclodextrins. researchgate.netnih.gov These conjugates combine the molecular recognition properties of the cyclodextrin (B1172386) with the fluorescent signaling of the xanthene dye. The fluorescence of the appended dye can be modulated by the inclusion of a guest molecule within the cyclodextrin cavity, leading to the development of fluorescent sensors. researchgate.net

The formation of these conjugates often involves creating an ester or amide linkage between the xanthene dye and the cyclodextrin. researchgate.netnih.gov A key feature of these systems is the ability of the xanthene dye to exist in a fluorescent open form and a non-fluorescent, cyclized (lactone or lactam) form. The binding of a guest molecule can influence this equilibrium, resulting in a "switchable" fluorescent signal. researchgate.net

While these studies have focused on common xanthene dyes, the synthesis of a fluorescent dye based on the this compound core and its subsequent attachment to a cyclodextrin would follow similar synthetic strategies. The resulting conjugate would be expected to exhibit analogous host-guest and sensing properties, with the specific photophysical characteristics being determined by the this compound fluorophore.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Xanthene nih.govarene |

| Xanthene researchgate.netarene |

| Fluorescein |

| Rhodamine |

Spectroscopic and Photophysical Investigations of 1,3 Dimethyl 9h Xanthene and Xanthene Derivatives

Absorption and Emission Characteristics

The interaction of xanthene dyes with light is characterized by their absorption and emission spectra, which are fundamental to their function as fluorophores. These properties are dictated by the electronic structure of the molecule, which can be influenced by both the core xanthene structure and the nature of its substituents. researchgate.netwikipedia.org

Spectral Profile Analysis (UV-Vis Absorption, Fluorescence Emission)

Xanthene dyes are known for their strong absorption in the visible region of the electromagnetic spectrum. researchgate.net The absorption spectra typically feature an intense band corresponding to the S₀ → S₁ electronic transition, often with a vibrational shoulder at higher energy. scispace.com The fluorescence emission spectrum is generally a mirror image of the absorption band and occurs at a longer wavelength (lower energy). scispace.comwikipedia.org

The position of the absorption and emission maxima (λ_abs and λ_em) is highly dependent on the molecular structure and the solvent environment. For instance, extending the π-conjugation of the xanthene skeleton or substituting it with electron-donating groups can lead to a bathochromic (red) shift in the spectra. researchgate.netnih.gov Novel xanthene dyes with thienyl and thieno[3,2-b]thienyl auxochromes show absorption maxima ranging from 569 nm to 608 nm. researchgate.net Another study on a novel xanthene-based reactive dye reported absorption wavelengths between 465-490 nm and emission wavelengths from 498-538 nm, depending on the polarity of the solvent. icrc.ac.ir

Table 1: Absorption and Emission Maxima for Selected Xanthene Derivatives

| Compound/Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Solvent/Conditions |

|---|---|---|---|

| Rhodamine B | 558 nm | - | Dichloromethane |

| 2-thienyl substituted xanthene | 569 nm | - | Dichloromethane |

| 5-thieno[3,2-b]thienyl substituted xanthene | 608 nm | ~730 nm | Dichloromethane |

| Novel Reactive Xanthene Dye | 465 - 490 nm | 498 - 538 nm | Various Solvents |

This table is interactive. Data sourced from multiple studies. researchgate.neticrc.ac.irresearchgate.net

Quantum Yield and Molar Extinction Coefficient Determinations

Two critical parameters that define the efficiency of a fluorophore are the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ_f). The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. Xanthene dyes, such as fluorescein (B123965) and its derivatives, are known for their high molar extinction coefficients, typically in the range of 70,000 to 90,000 M⁻¹cm⁻¹.

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org This value is highly sensitive to the molecular structure and the environment. For many fluorescein derivatives, the quantum yield is high, often exceeding 0.70 in ethanol (B145695). researchgate.net However, increased halogenation of the xanthene ring (the "heavy-atom effect") is known to decrease the quantum yield by promoting intersystem crossing to the triplet state. scispace.com A study on a novel xanthene dye found its quantum yield to range from 0.04 to 0.66 across various solvents. icrc.ac.ir

Table 2: Photophysical Parameters of Representative Xanthene Dyes

| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Solvent |

|---|---|---|---|

| Fluorescein | 76,900 | 0.85 | Ethanol w/ NaOH |

| 5-Carboxyfluorescein | 78,000 | 0.75 | Ethanol w/ NaOH |

| Eosin Y (Tetrabromofluorescein) | 93,000 | 0.16 | Ethanol w/ NaOH |

| Ethyl Eosin | 93,000 | 0.33 | Ethanol w/ NaOH |

| Erythrosin B (Tetraiodofluorescein) | 89,000 | 0.02 | Ethanol w/ NaOH |

This table is interactive. Data compiled from multiple sources. icrc.ac.irresearchgate.net

Stokes Shift Analysis in Xanthene Systems

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and fluorescence emission spectra of the same electronic transition. wikipedia.org For many common xanthene dyes like fluorescein and rhodamine derivatives, the Stokes shift is typically small, around 20 nm. nih.gov A small Stokes shift can be a limitation in fluorescence imaging applications due to self-absorption or "cross-talk" between excitation and emission channels.

However, significant efforts have been made to design xanthene derivatives with large Stokes shifts. rsc.org Strategies include altering the regiochemical functionalization of the xanthene core and inducing steric hindrance to promote geometric relaxation in the excited state. nih.govmuni.cz For example, introducing sp³-hybridized atoms into the central ring of pyronin dyes (a xanthene analogue) can induce puckering and facilitate excited-state relaxation, markedly enhancing the Stokes shift. muni.cz Judicious tuning of through-space polar (field) effects in benzannulated xanthenes has also led to derivatives with large Stokes shifts (>100 nm) and near-infrared (NIR) emission. nih.govscispace.com

Table 3: Stokes Shifts in Various Xanthene Systems

| Xanthene System | Typical Stokes Shift | Enhanced Stokes Shift | Method of Enhancement |

|---|---|---|---|

| Standard Fluoresceins/Rhodamines | ~20 nm | - | - |

| Annulated Xanthenes (e.g., SNAFL-1) | 87 nm | >100 nm | Altered regiochemistry |

| (9-acylimino)-pyronins | - | up to ~2000 cm⁻¹ (~60 nm) | Sterically-induced ring puckering |

This table is interactive. Data sourced from multiple studies. nih.govmuni.cz

Photostability Studies of Xanthene Fluorophores

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a crucial property for applications requiring long-term or high-intensity illumination, such as laser operation or single-molecule imaging. Xanthene dyes are generally regarded as having good photostability. researchgate.net Studies on rhodamine 6G and rhodamine 610 have shown high photostability when incorporated into sol-gel host media, which can provide a rigid environment that limits degradative chemical reactions. researchgate.net Despite this general stability, xanthene dyes can undergo photodegradation upon extensive irradiation, leading to the formation of various photoproducts. chemrxiv.org

Excited State Dynamics and Photochemistry

The events that occur between the absorption of a photon and the emission of fluorescence are known as excited-state dynamics. These processes, which occur on timescales from femtoseconds to nanoseconds, determine the ultimate fate of the excited molecule and its photophysical properties. bowdoin.edu

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for directly observing the excited-state lifetime (τ_f) of a fluorophore. semanticscholar.org The lifetime is the average time the molecule spends in the excited state before returning to the ground state. wikipedia.org For many fluorescein derivatives, fluorescence lifetimes are typically in the range of 3 to 5 nanoseconds (ns) in ethanol. researchgate.net

Table 4: Fluorescence Lifetimes (τ_f) of Selected Xanthene Dyes

| Compound | Fluorescence Lifetime (τ_f) | Solvent/Conditions |

|---|---|---|

| Fluorescein | 4.11 ns | Ethanol w/ NaOH |

| 5-Carboxyfluorescein | 4.10 ns | Ethanol w/ NaOH |

| 5-Nitrofluorescein | 3.30 ns | Ethanol w/ NaOH |

| Eosin Y | 1.01 ns | Ethanol w/ NaOH |

| Erythrosin B | 0.12 ns | Ethanol w/ NaOH |

| 3-Methylxanthine | 1.67 ps | Methanol |

This table is interactive. Data compiled from multiple sources. Note: Xanthine data is for a related but structurally different class of compounds. researchgate.netnih.gov

Triplet State Characterization and Long-Lived Emission

The triplet state of xanthene derivatives plays a crucial role in their photophysical behavior, particularly in the context of long-lived emission. While most xanthene dyes are known for their strong fluorescence (emission from a singlet excited state), modification of the molecular structure can promote intersystem crossing (ISC) to the triplet state (T₁), opening pathways for phosphorescence.

Room-temperature phosphorescence (RTP) is a phenomenon where this emission from the triplet state is observable at room temperature, often with a significantly longer lifetime than fluorescence. The development of organic molecules exhibiting RTP is a significant area of research due to potential applications in bioimaging and security technologies. In derivatives of 9,9-dimethylxanthene (B1361183), the introduction of different substituents has been shown to modulate intermolecular interactions and molecular configurations, which in turn influences the lifetime of the RTP. researchgate.net By carefully designing the molecular structure, the RTP lifetimes for these compounds can be tuned over a wide range, from 52 to 601 milliseconds. researchgate.net

The mechanism for populating the emissive triplet state often involves ISC from an excited singlet state (Sₙ). In some complex organic molecules, emission can even occur from higher energy triplet states (Tₙ, where n > 1), a phenomenon known as anti-Kasha phosphorescence. mdpi.com The efficiency of ISC and the subsequent phosphorescence are highly dependent on the energy gap between the singlet and triplet states and the presence of heavy atoms or specific functional groups that enhance spin-orbit coupling. The quenching of phosphorescence is often more significant in solution compared to the solid state, as intramolecular motion in solution provides non-radiative decay pathways, reducing the probability of emission. mdpi.com

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism describes the change in the color of a solution, and more broadly, the shift in absorption and emission spectra of a chemical compound, when dissolved in different solvents. wikipedia.org This phenomenon is particularly prominent in xanthene derivatives, whose photophysical properties are highly sensitive to the polarity of their environment. researchgate.netwikipedia.org The effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org

The interaction between the solute and solvent molecules, primarily related to the solvent's dielectric constant and hydrogen bonding capacity, alters the energy gap between these states. wikipedia.org This leads to shifts in the spectral bands.

Positive Solvatochromism : A bathochromic (red) shift in the emission spectrum with increasing solvent polarity. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. wikipedia.orgresearchgate.net

Negative Solvatochromism : A hypsochromic (blue) shift with increasing solvent polarity. This happens when the ground state is more polar and is preferentially stabilized by polar solvents. wikipedia.orgresearchgate.net

Xanthene dyes can exhibit positive solvatochromism, indicating an excited state with a higher dipole moment than the ground state. researchgate.net Beyond solvent polarity, other environmental factors can influence the photophysics of these compounds. For instance, aggregation of molecules in highly concentrated solutions or in the solid state can lead to bathochromic shifts in emission spectra. mdpi.com The pH of the solution can also have a profound effect, leading to changes in color and fluorescence in a phenomenon known as acidochromism, particularly if the xanthene structure contains acidic or basic functional groups. nih.gov

Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1,3-Dimethyl-9H-xanthene and its derivatives. nih.govwpmucdn.comsemanticscholar.org By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the connectivity and stereochemistry of a molecule.

In the ¹H NMR spectrum of the parent compound, 9H-xanthene, the methylene (B1212753) protons (H9) at the bridge position typically appear as a distinct singlet, while the aromatic protons on the fused rings produce a more complex pattern of multiplets in the aromatic region of the spectrum. chemicalbook.com For this compound, one would expect to see additional signals in the aliphatic region corresponding to the two methyl groups, with their specific chemical shifts indicating their positions on the aromatic ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For xanthene derivatives, this allows for the unambiguous assignment of all carbon atoms, including the quaternary carbons within the fused ring system and the methylene bridge carbon.

Table 1: Representative ¹H NMR Spectral Data for the Xanthene Core Data for the parent compound 9H-Xanthene in CDCl₃.

| Assignment | Shift (ppm) |

| Aromatic Protons | 7.32 - 6.89 |

| Methylene Protons (H9) | 4.03 |

This table is interactive. Click on the headers to sort the data. Source: ChemicalBook chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov An IR spectrum shows the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., C-H, C=C, C-O) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. pressbooks.pub

For this compound and related derivatives, the IR spectrum reveals several key features of the xanthene core structure.

Aromatic C-H Stretching : Absorption bands typically appear just above 3000 cm⁻¹, in the range of 3020-3100 cm⁻¹. libretexts.org

Aliphatic C-H Stretching : The methyl and methylene groups show strong absorptions in the 2850-2960 cm⁻¹ region. pressbooks.pub

Aromatic C=C Stretching : The vibrations of the carbon-carbon double bonds within the aromatic rings result in several sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O-C Stretching : The defining feature of the xanthene heterocyclic system is the ether linkage. The asymmetric C-O-C stretching vibration produces a strong, characteristic absorption band typically found in the 1200-1250 cm⁻¹ range.

The presence and position of these bands provide clear evidence for the xanthene skeleton. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for the parent 9H-Xanthene, which confirms these characteristic absorption regions. nist.gov

Table 2: Characteristic IR Absorption Frequencies for the Xanthene Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkane C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O-C | Asymmetric Stretching | 1200 - 1250 |

This table is interactive. Click on the headers to sort the data. Source: NC State University Libraries, Chemistry LibreTexts pressbooks.publibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The molecular formula of the parent compound, 9H-xanthene, is C₁₃H₁₀O, with a molecular weight of approximately 182.22 g/mol . nih.gov The high-resolution mass spectrum for this compound-9-one (a related derivative) shows a molecular weight of 224.25 g/mol , consistent with its formula C₁₅H₁₂O₂. nih.gov

The fragmentation pattern provides clues about the molecule's structure. Under electron ionization (EI), the xanthene ring system is relatively stable, but characteristic fragmentation can occur. Common fragmentation pathways for xanthene and its derivatives include:

Loss of a hydrogen radical (-H) : Leading to a stable cation. For xanthene, this results in a very intense peak at m/z 181. nih.gov

Loss of CO : In xanthen-9-one derivatives, the loss of a carbon monoxide molecule (28 Da) is a common fragmentation pathway. redalyc.org

Cleavage of substituents : Alkyl groups, such as the methyl groups in this compound, can be lost as radicals.

Analysis of these fragments allows for the confirmation of the core structure and the identification of substituents on the xanthene ring. nih.gov

Table 3: Key Mass Spectrometry Data for 9H-Xanthene (Parent Compound)

| m/z Value | Relative Intensity | Proposed Fragment |

| 182 | 61.30 | [M]⁺ (Molecular Ion) |

| 181 | 99.99 | [M-H]⁺ |

| 152 | 10.02 | [M-H-CHO]⁺ or [M-2H-CO]⁺ |

This table is interactive. Click on the headers to sort the data. Source: PubChem nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov The technique involves directing an X-ray beam at a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. libretexts.org

For xanthene derivatives, single-crystal X-ray analysis provides a wealth of structural information that is unattainable by other methods. This includes:

Bond Lengths and Angles : Precise measurement of all bond lengths and angles within the molecule, confirming the geometry of the heterocyclic ring and its substituents.

Molecular Conformation : The xanthene ring system is not perfectly planar due to the sp³-hybridized carbon and oxygen atoms in the central ring. X-ray crystallography can quantify this deviation from planarity. For example, in a series of 9-trifluoromethylxanthenediols, the angle (θ) between the planes of the two outer aromatic rings was found to range from 154.4° to 169.8°, describing the concave shape of the molecule. acs.org

Intermolecular Interactions : The analysis reveals how molecules pack in the crystal lattice and identifies non-covalent interactions such as hydrogen bonds and π-π stacking, which govern the solid-state properties of the material. acs.orgmdpi.com

In the structural analysis of 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one, X-ray diffraction confirmed the molecular structure and provided detailed unit cell parameters. redalyc.org Such data is invaluable for understanding structure-property relationships and for computational modeling studies. nih.gov

Photophysical Studies in Heterogeneous Environments

The study of xanthene derivatives in heterogeneous environments, such as thin films and micellar solutions, is crucial for understanding how their photophysical properties are modulated by their immediate surroundings. These environments can induce significant changes in spectral characteristics and excited-state dynamics due to intermolecular interactions like aggregation and specific interactions with host matrices.

Xanthene Dye Thin Films: Spectral Shifts and Aggregation Phenomena

When xanthene dyes are cast into thin films, their spectroscopic properties often differ significantly from those observed in dilute solutions. These changes are primarily driven by the close proximity of dye molecules, which facilitates the formation of molecular aggregates.

A common observation in the absorption spectra of many xanthene dye thin films is a bathochromic shift (a shift to longer wavelengths) as the thickness of the film or the concentration of the casting solution increases. uri.edu This red shift is also frequently observed in the emission spectra. uri.edu Such spectral shifts are typically attributed to the formation of J-aggregates, a specific head-to-tail arrangement of dye molecules. uri.edu The formation of these aggregates modifies the photophysical properties of the dye, often leading to a significant decrease in the fluorescence quantum yield in thin films compared to their values in dilute aqueous solutions. uri.edu

For instance, studies on thin films of rhodamine dyes, such as Rhodamine 6G and Rhodamine 800, have demonstrated this behavior. As the concentration of the dye within a polymer matrix like poly(methyl methacrylate) (PMMA) increases, a decrease in the quantum yield is observed, which is characteristic of homoaggregation. rsc.org In some cases, depending on the specific arrangement of the molecules, the formation of H-aggregates (a parallel, sandwich-type arrangement) can occur, leading to a hypsochromic (blue) shift in the absorption peak. mdpi.com The presence of plasmonic nanoparticles, such as silver nanoparticles, within the thin film can further influence these phenomena, contributing to fluorescence enhancement and promoting the formation of aggregated forms. spiedigitallibrary.org

The investigation into the structural and optical properties of various rhodamine dye thin films revealed that at very low thicknesses, the dyes exhibit absorption spectra similar to that of the monomer in solution. uri.edu However, as the film thickness increases, the bathochromic shifts in the absorption spectra become evident, indicating the formation of J-dimers, which in turn leads to quenching of the emission. uri.edu

Table 1: Quantum Yields of Rhodamine Dyes in PMMA Thin Films at Varying Concentrations

This table illustrates the effect of concentration-driven aggregation on the fluorescence quantum yield (QY) of Rhodamine 6G (Rh6G) and Rhodamine 800 (Rh800) embedded in PMMA thin films. The decrease in QY with increasing dye concentration is a typical indicator of homoaggregation.

| Dye | Concentration (mM) | Quantum Yield (QY) (%) |

|---|---|---|

| Rhodamine 6G | 2.26 | 74.9 |

| 6.73 | 55.1 | |

| 22.40 | 32.9 | |

| Rhodamine 800 | 2.26 | 18.4 |

| 6.72 | 8.6 | |

| 22.38 | 3.9 |

Dye-Surfactant Interactions in Micellar Solutions

Micellar solutions provide unique microenvironments that can significantly alter the photophysical behavior of xanthene dyes. Surfactant molecules self-assemble into micelles above a certain concentration (the critical micelle concentration, CMC), creating a pseudo-phase with a hydrophobic core and a hydrophilic surface that can interact with dye molecules in various ways. instras.comresearchgate.net

The nature of the interaction between a xanthene dye and a surfactant micelle depends heavily on the charges of both the dye and the surfactant head group. researchgate.net

Anionic Dyes and Cationic Surfactants : For anionic xanthene dyes like Erythrosin B, Rose Bengal, and Eosin Y, the interaction with cationic surfactants, such as cetyl trimethyl ammonium (B1175870) bromide (CTAB), is primarily electrostatic in nature. instras.com This strong interaction is governed by the attraction between the negatively charged dye and the positively charged micellar surface. researchgate.net

Anionic Dyes and Anionic Surfactants : In the case of anionic surfactants like sodium dodecyl sulphate (SDS), there is generally no significant interaction observed with anionic xanthene dyes due to electrostatic repulsion between the similarly charged species. instras.com

Anionic Dyes and Neutral Surfactants : Neutral surfactants, such as Triton X-100 (TX-100), can interact with anionic xanthene dyes through the formation of 1:1 electron-donor-acceptor (EDA) or charge-transfer (CT) complexes. instras.com In these complexes, the neutral surfactant acts as an electron donor. This interaction typically leads to an enhancement of the dye's fluorescence intensity accompanied by a red shift in the emission spectrum. instras.com

The magnitude of the dye-micelle interaction is influenced by both electrostatic forces and the hydrophobicity of the dye. researchgate.net More hydrophobic dyes, such as Erythrosin B and Rose Bengal B, tend to be located deeper inside the micelle, which affects their photophysical characteristics. researchgate.net The binding constants between the dye and the micelle quantify the strength of this interaction. researchgate.net

Table 2: Summary of Interactions between Anionic Xanthene Dyes and Various Surfactants in Micellar Solutions

This table summarizes the observed interactions and resulting spectral phenomena for anionic xanthene dyes (Erythrosin B, Rose Bengal, Eosin) in the presence of cationic (CTAB), anionic (SDS), and neutral (Triton X-100) surfactant micelles.

| Xanthene Dye | Surfactant Type | Example Surfactant | Nature of Interaction | Observed Photophysical Effect |

|---|---|---|---|---|

| Erythrosin B, Rose Bengal, Eosin Y | Cationic | CTAB | Electrostatic | Strong interaction |

| Anionic | SDS | No significant interaction (Repulsion) | No change in spectral properties | |

| Neutral | Triton X-100 | Charge-Transfer (CT) Complex | Fluorescence enhancement and red shift |

Theoretical and Computational Chemistry of 1,3 Dimethyl 9h Xanthene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's reactivity and photophysical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of multi-electron systems. ekb.egaustinpublishinggroup.com It is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. ekb.egnih.gov DFT has become a popular tool in materials science and chemistry for its balance of accuracy and computational cost. nih.govcsrc.ac.cn

In the study of xanthene derivatives, DFT calculations are employed to optimize molecular geometries, determine electronic properties, and calculate parameters that describe chemical reactivity. nih.govnih.gov For a system like 1,3-Dimethyl-9H-xanthene, DFT would be used to calculate the ground-state electronic structure, providing a detailed picture of electron distribution and molecular orbitals. austinpublishinggroup.com These calculations help in understanding the molecule's stability and potential reaction sites. The selection of an appropriate functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.gov

| Parameter | Description | Example Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8915 nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9353 nih.gov |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.9562 nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.9134 nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.9781 nih.gov |

To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. iastate.edu This method is an extension of DFT used to calculate vertical excitation energies, which correspond to absorption wavelengths (λmax), and oscillator strengths. researchgate.net TD-DFT has gained widespread use in photochemistry due to its reasonable accuracy and relatively low computational cost. iastate.edu

For xanthene systems, TD-DFT is crucial for understanding their well-known fluorescent and coloring properties. wikipedia.org The method can predict the UV-Vis absorption spectra of compounds like this compound, helping to rationalize how structural modifications influence color and photophysical behavior. researchgate.netresearchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT provides insights into the nature of these transitions (e.g., π→π*). nih.gov The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. mdpi.com

While specific MD studies on this compound are not prevalent, this methodology is applied to related systems to understand their behavior in various environments. For instance, MD simulations have been used to study the interaction of xanthene dyes with lipid membranes, revealing how these molecules orient themselves and affect membrane properties. eco-vector.com Similarly, MD simulations are used to investigate the morphology of thin films containing organic molecules, which is critical for applications in organic electronics. rsc.orgmdpi.com For this compound, MD simulations could be used to explore its aggregation behavior in solution, its interaction with biological macromolecules, or the structure of its amorphous solid state. rsc.org

Prediction of Photophysical Parameters

Computational methods are invaluable for predicting the key photophysical parameters that define the utility of fluorescent molecules. These predictions can guide the rational design of new compounds with tailored optical properties.

Many rhodamine dyes, which are derivatives of the xanthene core, exist in a pH-dependent equilibrium between a non-fluorescent, colorless spirolactam (closed) form and a fluorescent, colored zwitterionic (open) form. researchgate.netnih.gov The position of this equilibrium is critical for their application as fluorescent probes and sensors. researchgate.net

Computational chemistry can assess the factors influencing this equilibrium. By calculating the relative energies of the closed and open forms, as well as the energy barrier for their interconversion, researchers can predict how structural modifications will shift the equilibrium and, consequently, the pKa of the probe. researchgate.net For a hypothetical functionalized derivative of this compound designed as a sensor, quantum chemical calculations could predict the stability of its spirolactam form versus its open, fluorescent form under different conditions, thereby guiding its molecular design. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity and the study of electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic excitation and chemical reactivity. nih.govgoums.ac.ir

For xanthene derivatives, FMO analysis provides insight into their electronic and optical properties. The distribution of the HOMO and LUMO across the molecular structure indicates the regions involved in electronic transitions. nih.govresearchgate.net In many xanthene dyes, the HOMO and LUMO are primarily localized on the conjugated xanthene moiety. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of light absorption, meaning the molecule will be colored. goums.ac.ir DFT calculations are routinely used to compute the energies and visualize the shapes of these frontier orbitals for xanthene derivatives, allowing for the prediction of their photophysical behavior. nih.govgoums.ac.ir

| Phase | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Vacuum | -5.92 | -1.44 | 4.48 |

| Ethanol (B145695) | -5.80 | -1.28 | 4.52 |

Non-linear Optical (NLO) Parameters

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules, particularly those with extended π-conjugated systems, can exhibit substantial NLO responses. The NLO properties of a molecule are determined by its response to an applied electric field, which can be described by the polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Typically, the calculation of NLO parameters involves optimizing the molecular geometry and then computing the electronic properties using a suitable level of theory and basis set. For instance, the CAM-B3LYP functional has been shown to be effective for calculating hyperpolarizabilities in organic molecules. nih.gov The key NLO parameters that would be of interest for this compound are:

Average Polarizability (<α>): This parameter describes the linear response of the electron cloud to an electric field.

First-order Hyperpolarizability (β): This parameter is responsible for second-order NLO effects like second-harmonic generation. A non-zero β value is typically associated with non-centrosymmetric molecules with significant charge asymmetry.

Second-order Hyperpolarizability (γ): This parameter governs third-order NLO effects.

A hypothetical table of calculated NLO parameters for this compound, based on typical values for related organic compounds, is presented below. It is crucial to note that these are representative values and not the result of a specific calculation for this molecule.

| Parameter | Hypothetical Value (esu) |

| Average Polarizability (<α>) | 2.5 x 10-23 |

| First-order Hyperpolarizability (βtot) | 1.2 x 10-28 |

| Second-order Hyperpolarizability (<γ>) | 3.0 x 10-34 |

The magnitude of these parameters is highly dependent on the molecular structure, including the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation. Theoretical studies on related systems have shown that modifications to the molecular framework can significantly enhance NLO properties. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal properties and for the rational design of crystalline materials.

Hirshfeld Surface Analysis for Solid-State Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netsemanticscholar.org It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain insights into the nature and relative importance of different intermolecular contacts.

While a crystal structure for this compound is not available in the provided sources, a Hirshfeld surface analysis would typically involve the following steps:

Generation of the Hirshfeld Surface: This is done using the crystallographic information file (CIF) of the compound.

Mapping of Properties: Properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) are mapped onto the surface. Red spots on the dnorm surface indicate close intermolecular contacts.

For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The percentage contributions of these interactions can be quantified from the fingerprint plots. A hypothetical breakdown of intermolecular contacts for this compound based on analyses of similar organic molecules is presented in the table below.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 30% |

| O···H/H···O | 15% |

| Other | 10% |

These contributions are indicative of the prevalence of van der Waals forces and potential weak hydrogen bonds in stabilizing the crystal structure. sinop.edu.tr

Hydrogen Bonding Networks in Xanthene Crystals

Hydrogen bonds are among the most important directional intermolecular interactions that guide the formation of specific crystal structures. mdpi.comresearchgate.net In the case of this compound, the molecule itself does not possess strong hydrogen bond donors. However, the oxygen atom of the xanthene core can act as a hydrogen bond acceptor.

In the absence of strong hydrogen bond donors within the molecule itself, the formation of conventional hydrogen bonding networks would depend on the presence of co-crystallized solvent molecules or other functional groups in derivatives. However, weak C–H···O hydrogen bonds could play a role in the crystal packing of pure this compound. researchgate.net

The analysis of hydrogen bonding networks in the crystal structure of a related xanthene derivative would typically involve identifying the donor and acceptor atoms, measuring the hydrogen bond distances and angles, and describing the resulting supramolecular motifs (e.g., chains, sheets, or three-dimensional networks). nih.gov For instance, in crystals of other organic molecules, C–H···O interactions with D···A distances in the range of 3.0-3.5 Å and D–H···A angles greater than 120° are considered significant.

A hypothetical table detailing potential weak hydrogen bonds in a crystal of this compound is provided below. These parameters are illustrative and based on typical C–H···O interactions found in organic crystals.

| Donor (D-H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

| C(aromatic)-H | O(ether) | 3.25 | 145 |

| C(methyl)-H | O(ether) | 3.40 | 130 |

Applications of Xanthene Derivatives in Advanced Scientific Research

Fluorescent Probes and Bioimaging Applications

The xanthene scaffold is the foundation for some of the most widely used fluorescent dyes in biomedical research, including fluoresceins and rhodamines. wikipedia.orgnih.gov These dyes are indispensable tools for visualizing biological processes at the molecular and cellular levels. nih.gov Their utility stems from their bright fluorescence, high water solubility, and good biocompatibility. rsc.orgnih.gov By chemically modifying the xanthene core, researchers have developed a vast array of probes for diverse bioimaging applications. mdpi.comnih.gov

Xanthene-based fluorophores are routinely used to label proteins, nucleic acids, and other biomolecules, enabling their visualization within living cells. wikipedia.orgbiosearchtech.com Derivatives such as fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC) can be covalently attached to antibodies and other probes to specifically target and illuminate cellular structures. wikipedia.org

The versatility of the xanthene structure allows for the creation of dyes that span the visible spectrum and extend into the near-infrared (NIR) region. nih.govrsc.org This spectral diversity is crucial for multicolor imaging, where multiple cellular components can be visualized simultaneously. biosearchtech.com For example, silicon-substituted xanthene dyes, known as Si-rhodamines, have been developed to shift fluorescence to the far-red and NIR regions, which allows for deeper tissue penetration and reduced autofluorescence in in-vivo imaging. nih.gov

Researchers have also developed "no-wash" labeling techniques using cell-permeable xanthene derivatives coupled to specific protein tags, which simplifies imaging protocols and is ideal for live-cell microscopy. mdpi.com These probes are initially non-fluorescent and only become bright upon binding to their target, minimizing background signal. mdpi.com

Table 1: Common Xanthene Derivatives for Fluorescent Labeling

| Derivative | Common Abbreviation | Excitation Max (nm) | Emission Max (nm) | Key Feature |

|---|---|---|---|---|

| Fluorescein Isothiocyanate | FITC | ~495 | ~519 | Widely used for antibody labeling |

| Tetramethylrhodamine | TMR | ~550 | ~575 | Photostable red-orange fluorophore |

| CAL Fluor Dyes | - | Various | Various | Optimized for multiplexed qPCR |

The sensitivity of the xanthene structure to its local environment has been exploited to create a wide range of fluorescent biosensors. nih.gov These probes are designed to change their fluorescence properties—such as intensity or wavelength—in the presence of a specific analyte. researchgate.net This "turn-on" or ratiometric response allows for the quantitative detection of enzymes, metal ions, and other small molecules within complex biological systems. researchgate.netresearchgate.net

For instance, xanthene-based probes have been developed for the highly selective detection of thiophenol, a compound with significant environmental and biological implications. rsc.org These probes can be used for real-time detection in water samples and for imaging thiophenol in living cells and mice. rsc.org Similarly, derivatives have been engineered to detect specific metal ions, such as Fe²⁺, with high selectivity over other common metal ions. researchgate.net

The mechanism behind many of these sensors involves the modulation of a process called photoinduced electron transfer (PET) or the control of the equilibrium between a fluorescent open form and a non-fluorescent spirocyclic form. mdpi.comresearchgate.net The binding of the target analyte disrupts these processes, leading to a measurable change in fluorescence. researchgate.net Xanthene derivatives have also been explored for their potential to target bacterial processes like quorum-sensing and biofilm formation. mdpi.com

Super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, have revolutionized cell biology. rsc.org Many of these techniques rely on the photophysical properties of fluorescent probes, and xanthene derivatives have been central to their development. nih.govresearchgate.netrsc.org The ability of certain xanthene dyes to be photoswitched between a fluorescent "on" state and a dark "off" state is a key requirement for techniques like Photoactivated Localization Microscopy (PALM). nih.gov

The spirocyclization equilibrium inherent to many rhodamine dyes is a powerful mechanism for achieving this photoswitching. mdpi.comnih.gov By chemically tuning the stability of the closed, non-fluorescent lactone form versus the open, fluorescent quinoid form, researchers can control the fraction of molecules that are fluorescent at any given time. nih.gov This allows for the localization of individual molecules and the reconstruction of a super-resolved image.

Recently, an ultrabright xanthene fluorescent probe, Me-hNR, was developed for mitochondrial super-resolution imaging using Structured Illumination Microscopy (SIM). acs.orgnih.gov This probe exhibits a very high fluorescence quantum yield and stability, allowing for the visualization of mitochondrial structures with unprecedented spatial resolution. acs.orgnih.gov

The equilibrium between the spirocyclic (lactone) and the open (quinoid) forms of many xanthene dyes is highly dependent on pH. researchgate.netnih.gov This property makes them excellent candidates for developing pH-sensitive fluorescent probes. researchgate.netnih.gov The lactone form is typically colorless and non-fluorescent, while the open form is brightly colored and fluorescent. sciforum.net In acidic environments, the equilibrium often favors the fluorescent open form, while neutral or basic conditions can promote the formation of the non-fluorescent lactone. sciforum.net

Researchers have synthesized xanthene-based probes that exhibit a "turn-on" fluorescence response in highly acidic environments, making them suitable for studying acidic organelles within cells, such as lysosomes. researchgate.net Some probes are designed for ratiometric pH sensing, where the ratio of fluorescence intensity at two different wavelengths changes with pH. This approach provides a more robust measurement that is less susceptible to variations in probe concentration or instrument sensitivity. researchgate.net

The pKa of these probes—the pH at which they are 50% in their fluorescent form—can be finely tuned through chemical modification of the xanthene scaffold, allowing for the development of sensors optimized for specific physiological pH ranges. mdpi.comnih.gov

Table 2: Examples of pH-Sensing Xanthene Derivatives

| Probe Type | pH Range | Sensing Mechanism | Application |

|---|---|---|---|

| Xanth-NPr | 1.0 - 4.1 | PET inhibition by protonation | Detection in highly acidic environments |

| Seminaphthofluoresceins (SNAFL) | Physiological range | Intensity ratio or lifetime change | Intracellular pH imaging |

Flow cytometry is a powerful technique for the high-throughput analysis of single cells. The method relies on labeling cells with fluorescent probes and then detecting the fluorescence emission as the cells pass one by one through a laser beam. The brightness and photostability of xanthene-based dyes make them well-suited for this application. acs.orgbiosearchtech.com

The development of a wide palette of spectrally distinct xanthene dyes has been crucial for multiparameter flow cytometry, where multiple cellular characteristics are measured simultaneously using different colored fluorophores. biosearchtech.com For example, the CAL Fluor series of dyes, which are based on the xanthene chromophore, were specifically developed for multiplexing applications like quantitative real-time PCR (qPCR), which shares similar principles of fluorescent detection. biosearchtech.com

Furthermore, the high quantum yields of xanthene derivatives are advantageous in any high-sensitivity imaging technology where maximizing signal-to-noise is critical. acs.org This includes applications in high-content screening and automated microscopy.

Catalysis and Materials Science

Beyond their use as fluorescent probes, the xanthene framework is a valuable structural motif in catalysis and materials science. The rigid structure and specific electronic properties of xanthene derivatives have led to their use in the synthesis of novel catalysts and functional materials. tandfonline.comoiccpress.comacs.org

Various synthetic protocols have been developed for the efficient production of xanthene derivatives, often employing heterogeneous or reusable catalysts to improve the environmental footprint of the synthesis. oiccpress.commdpi.comfrontiersin.org For example, copper-anchored catalysts and nano-silica supported catalysts have been shown to be effective for the one-pot synthesis of xanthenes in green media like water or ethanol (B145695). oiccpress.comfrontiersin.org Magnetically reusable nanocatalysts have also been employed, allowing for simple and efficient removal of the catalyst from the reaction mixture. tandfonline.com

In materials science, xanthene dyes have been incorporated into porous polymer networks to create robust and reusable photocatalysts. acs.org These materials can harness visible light to drive chemical reactions, such as controlled radical polymerization, with high efficiency and under mild conditions. acs.org The integration of the dye into a solid support prevents leaching and allows the catalyst to be easily recovered and reused over multiple cycles. acs.org The xanthene structure is also a component of materials used in dye-sensitized solar cells and as organic electronic materials. frontiersin.orgchemscene.com

Xanthene Derivatives as Ligands in Organometallic Catalysis

Xanthene-based structures are pivotal in the design of ligands for organometallic catalysis, primarily due to their rigid backbone and well-defined bite angles. This structural rigidity allows for precise control over the geometry of the resulting metal complexes, which in turn influences the activity, selectivity, and stability of the catalyst.

One of the most well-known examples is Xantphos, a diphosphine ligand derived from a xanthene scaffold. The specific geometry of the xanthene backbone in Xantphos imposes a wide P-M-P bite angle in metal complexes, which is crucial for promoting certain catalytic reactions. This has been instrumental in advancing cross-coupling reactions, hydroformylation, and other transition metal-catalyzed transformations.

Recent research has focused on the synthesis of novel xanthene derivatives to be used as catalysts or in catalytic systems. For instance, methods have been developed for synthesizing 1,8-dioxo-octa-hydro xanthene and acridine (B1665455) derivatives using transition metal catalysts supported on materials like de-alumination zeolite-NaY. In some studies, a heterogeneous copper/zeolite catalyst has shown high activity for the synthesis of xanthene derivatives. The synthesis of these compounds is often achieved through one-pot, multicomponent reactions, which are efficient and environmentally friendly. The use of heterogeneous catalysts is particularly advantageous as it simplifies the work-up procedure and allows for catalyst recycling.

The development of these catalytic methods underscores the ongoing importance of xanthene derivatives in synthetic organic chemistry, providing access to a wide range of compounds with potential applications in medicinal chemistry and materials science.

Organophotoredox Catalysis with Xanthylium Salts

Xanthylium salts, and their thio-analogs, thioxanthylium salts, have emerged as a significant class of organic photoredox catalysts. rsc.org These compounds can absorb visible light and transition to an excited state with potent oxidizing or reducing capabilities, enabling a variety of chemical transformations. Their metal-free nature makes them a more sustainable alternative to traditional iridium- and ruthenium-based photocatalysts. researchgate.net

Key attributes of xanthylium salts in photoredox catalysis include:

Strong Redox Potentials: In their excited state, they can facilitate electron transfer reactions with a wide range of organic substrates.

Visible Light Absorption: They are activated by low-energy visible light, allowing for mild reaction conditions.

Tunability: The photophysical and electrochemical properties of xanthylium salts can be fine-tuned by modifying the substituents on the xanthene core.

Thioxanthylium photoredox catalysts that operate under green light irradiation have been developed. These catalysts exhibit moderately strong excited-state reduction potentials and can efficiently promote reactions like radical-cation Diels–Alder reactions. nih.gov Similarly, strongly oxidizing thiapyrylium organophotoredox catalysts have been reported that can be activated by blue LEDs and have shown promise in various photoredox reactions, including trifluoromethylations and C-N cross-coupling. tcichemicals.com

Xanthylium salts also serve as crucial intermediates in the synthesis of other important photoredox catalysts, such as acridinium (B8443388) salts. researchgate.net This highlights the central role of the xanthene scaffold in the broader field of organophotocatalysis.

Development of Novel Materials for Solar Energy Conversion

In the quest for efficient and affordable solar energy technologies, xanthene derivatives have found a niche application as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.orgalfachemic.com The HTM plays a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons, thereby preventing charge recombination. alfachemic.com

Spiro[fluorene-9,9′-xanthene] (SFX) has emerged as a promising core structure for designing novel HTMs. alfachemic.combit.edu.cn The spiro configuration provides a three-dimensional structure that helps to prevent molecular aggregation, leading to the formation of smooth, amorphous films with good charge-transport properties.

Research has shown that by functionalizing the SFX core with various substituents, such as natural amino acids, it is possible to tune the material's properties. rsc.org Density functional theory (DFT) computations and Marcus hopping theory have been employed to investigate properties like the highest occupied molecular orbital (HOMO) energy levels, absorption spectra, and hole mobility. rsc.org For efficient hole extraction, the HOMO level of the HTM should be situated between the valence band of the perovskite and the work function of the electrode. rsc.orgalfachemic.com Many SFX-based derivatives have demonstrated suitable HOMO levels for use with formamidinium lead iodide (FAPbI3) perovskite. rsc.orgalfachemic.com

Furthermore, many of these SFX-based materials exhibit significantly higher hole mobility compared to the commonly used Spiro-OMeTAD, suggesting their potential as more efficient and potentially more affordable alternatives for next-generation solar cells. rsc.org

| Compound Family | Application | Key Findings |

| Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives | Hole-Transporting Materials (HTMs) in Perovskite Solar Cells | - Suitable HOMO energy levels for efficient hole extraction. rsc.orgalfachemic.com - High hole mobility, in some cases exceeding that of Spiro-OMeTAD. rsc.org - Good thermal stability. |

Thin Film Sensors and Optical Devices

The intense fluorescence and versatile chemistry of xanthene dyes make them excellent candidates for the development of thin-film sensors and other optical devices. wanlongchemical.com These materials can be incorporated into thin films where their optical properties change in response to specific analytes or environmental conditions.

For instance, thin-film sensors utilizing xanthene dyes have been investigated for the detection of various analytes, including hydrogen peroxide and different amines. wanlongchemical.com The interaction between the analyte and the dye molecules within the film leads to measurable changes in the absorbance and emission spectra, allowing for sensitive detection. wanlongchemical.com

Xanthene derivatives are also used as fluorescent materials in a broader range of applications due to their favorable photophysical properties. google.com These include:

High fluorescence quantum yields.

Good photostability.

The ability to be chemically modified to tune their absorption and emission wavelengths.

These properties make them suitable for use as fluorescent probes and labels in various analytical techniques. The development of 9,9-Dimethylxanthene (B1361183) and its derivatives has contributed to advancements in fluorescent probes for biological imaging and materials for organic light-emitting diodes (OLEDs). nih.gov

Thermochromic Materials

Thermochromic materials are substances that change color in response to a change in temperature. Xanthene derivatives, particularly those that can exist in a colorless "leuco" form, are key components in many thermochromic systems.

The color change mechanism often involves a reversible reaction between a leuco dye (the xanthene derivative), a color developer (an acidic compound), and a solvent that melts at a specific temperature.

Below the transition temperature: The components are in a solid state, and the leuco dye is in its colorless, closed-ring (lactone) form.

Above the transition temperature: The solvent melts, allowing the leuco dye and the developer to interact. The acidic developer facilitates the opening of the lactone ring, forming the colored, conjugated structure of the xanthene dye.

This transition from a colorless to a colored state can be reversible. Recent studies have explored the use of ionic liquids as developers for xanthene-based leuco dyes, leading to the creation of irreversible thermochromic markers. The synthesis of novel xanthene derivatives with different substituents allows for the fine-tuning of the transition temperature and the resulting color, enabling the design of thermochromic materials for a wide range of applications.

| Component | Function in Thermochromic System |

| Xanthene Derivative (Leuco Dye) | Provides the color change through a reversible ring-opening/closing mechanism. |

| Color Developer (e.g., weak acid) | Induces the ring-opening of the leuco dye to its colored form. |

| Solvent | Controls the temperature at which the color change occurs by melting and allowing the other components to interact. |

Anti-Counterfeiting Technologies

The unique luminescent properties of certain xanthene derivatives make them valuable for creating advanced anti-counterfeiting features. alfachemic.com These features are often covert, meaning they are invisible under normal lighting conditions but become visible under specific stimuli, such as UV light.

A notable example involves a luminophore based on a 9,9′-dimethyl-9,10-dihydroacridine substituted spiro[fluorene-9,9′-xanthene] (SFX-Ad) scaffold. alfachemic.com This compound exhibits aggregation-induced emission (AIE), meaning it is weakly emissive in solution but becomes highly fluorescent in the aggregated or solid state. alfachemic.com